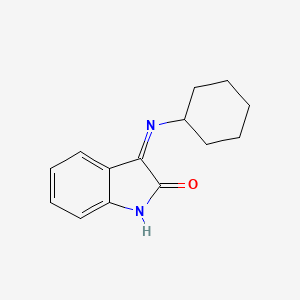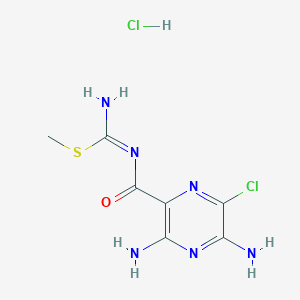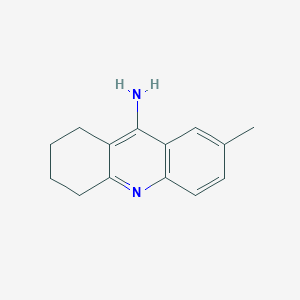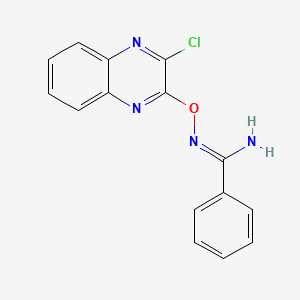
3-((2-(4-Methoxyphenyl)hydrazono)(phenyl)methyl)-5-phenyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-(4-Methoxyphenyl)hydrazono)(phenyl)methyl)-5-phenyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles. This compound is characterized by its unique structure, which includes a hydrazone linkage and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(4-Methoxyphenyl)hydrazono)(phenyl)methyl)-5-phenyl-1,2,4-oxadiazole typically involves the reaction of hydrazones with appropriate reagents to form the oxadiazole ring. One common method involves the condensation of 4-methoxyphenylhydrazine with benzaldehyde to form the hydrazone intermediate. This intermediate is then cyclized with a suitable reagent, such as acetic anhydride, to form the oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((2-(4-Methoxyphenyl)hydrazono)(phenyl)methyl)-5-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazone derivatives.
Substitution: Formation of substituted phenyl or methoxyphenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Industry: Used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 3-((2-(4-Methoxyphenyl)hydrazono)(phenyl)methyl)-5-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylhydrazine: A precursor in the synthesis of the target compound.
Benzaldehyde: Another precursor used in the synthesis.
1,2,4-Oxadiazole: The core structure shared by the target compound.
Uniqueness
3-((2-(4-Methoxyphenyl)hydrazono)(phenyl)methyl)-5-phenyl-1,2,4-oxadiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
80815-85-6 |
|---|---|
Molecular Formula |
C22H18N4O2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-methoxy-N-[(Z)-[phenyl-(5-phenyl-1,2,4-oxadiazol-3-yl)methylidene]amino]aniline |
InChI |
InChI=1S/C22H18N4O2/c1-27-19-14-12-18(13-15-19)24-25-20(16-8-4-2-5-9-16)21-23-22(28-26-21)17-10-6-3-7-11-17/h2-15,24H,1H3/b25-20- |
InChI Key |
WTAMAFUULWNDDK-QQTULTPQSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N/N=C(/C2=CC=CC=C2)\C3=NOC(=N3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)NN=C(C2=CC=CC=C2)C3=NOC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



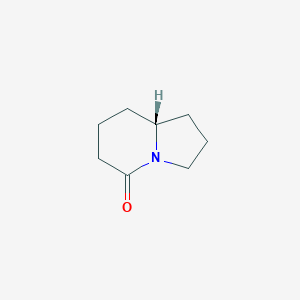

![2,4-Dichloropyrimido[4,5-d]pyrimidine](/img/structure/B12924833.png)

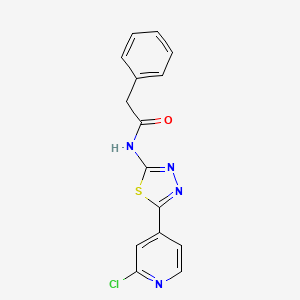

![4-[2-Amino-4-(4-chlorophenyl)-7-oxo-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl]butanoic acid](/img/structure/B12924871.png)

